molecular formula C9H8F2O B12856181 2-(2,2-Difluoroethyl)benzaldehyde

2-(2,2-Difluoroethyl)benzaldehyde

Cat. No.: B12856181
M. Wt: 170.16 g/mol
InChI Key: ZLLCVDJONCAZMX-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O. It is a benzaldehyde derivative where the benzene ring is substituted with a 2,2-difluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethyl)benzaldehyde typically involves the introduction of a 2,2-difluoroethyl group to a benzaldehyde precursor. One common method is the reaction of benzaldehyde with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound without the difluoroethyl group.

    2-(2,2-Difluoroethyl)benzoic acid: The oxidized form of 2-(2,2-Difluoroethyl)benzaldehyde.

    2-(2,2-Difluoroethyl)benzyl alcohol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it valuable in drug design and materials science .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-(2,2-difluoroethyl)benzaldehyde

InChI

InChI=1S/C9H8F2O/c10-9(11)5-7-3-1-2-4-8(7)6-12/h1-4,6,9H,5H2

InChI Key

ZLLCVDJONCAZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(F)F)C=O

Origin of Product

United States

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